[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a methanol group. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of a suitable triazole precursor with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Compounds containing trifluoromethyl groups have shown promise in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can improve the thermal and chemical stability of materials, making them suitable for various applications .
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methane
- [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanol
- [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propane
Uniqueness
Compared to similar compounds, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol offers a unique combination of a trifluoromethyl group and a methanol group attached to a triazole ring. This structure provides a balance of hydrophilic and lipophilic properties, enhancing its versatility in various applications .
Properties
CAS No. |
1554345-42-4 |
---|---|
Molecular Formula |
C4H4F3N3O |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.